2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common method is the cyclocondensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by nitration and trifluoromethylation . The reaction conditions often require the use of catalysts such as iodine or potassium persulfate and solvents like dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions
Common reagents include iodine, potassium persulfate, and dimethyl sulfoxide for oxidation and cyclization reactions . Reduction reactions often use sodium borohydride or lithium aluminum hydride .
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve radical reactions and transition metal catalysis . These interactions can lead to the inhibition or activation of biological processes, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Benzo[4,5]imidazo[1,2-a]pyridines
- Benzo[4,5]imidazo[1,2-a]pyrimidines
Uniqueness
2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to its trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to other similar compounds .
Properties
CAS No. |
944580-96-5 |
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Molecular Formula |
C14H8F3N3O2 |
Molecular Weight |
307.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)10-5-6-19-8-12(18-13(19)7-10)9-1-3-11(4-2-9)20(21)22/h1-8H |
InChI Key |
IJQQJMMEAPOYEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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